4-(Methoxycarbonyl)-2-nitrobenzoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, methoxycarbonyl, and carboxylic acid groups would significantly influence its structure .Chemical Reactions Analysis
Again, while specific reactions involving “4-(Methoxycarbonyl)-2-nitrobenzoic acid” are not available, compounds with similar structures can undergo a variety of reactions. For example, the nitro group can participate in reduction reactions, the carboxylic acid group can participate in acid-base reactions, and the methoxycarbonyl group can participate in reactions involving esters .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Methoxycarbonyl)-2-nitrobenzoic acid” would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carboxylic acid group could make this compound soluble in polar solvents .Scientific Research Applications
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Field : Organic Chemistry
Application : Tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
Method : This compound is used as a reagent in a tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .
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Field : Organic Chemistry
Application : Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
Method : This compound is used as a reagent in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .
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Field : Organic Chemistry
Application : One-pot ipso-nitration of arylboronic acids .
Method : This compound is used as a reagent in one-pot ipso-nitration of arylboronic acids .
Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .
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Field : Organic Chemistry
Application : Copper-catalyzed nitration and cyclocondensation followed by palladium-phosphine-catalyzed Suzuki-Miyaura coupling .
Method : This compound is used as a reagent in copper-catalyzed nitration and cyclocondensation followed by palladium-phosphine-catalyzed Suzuki-Miyaura coupling .
Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .
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Field : Organic Chemistry
Application : Preparation of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid .
Method : This compound is used as a reagent in the preparation of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid .
Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .
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Field : Organic Chemistry
Application : Synthesis of chromenones and their bradykinin B1 antagonistic activity .
Method : This compound is used as a reagent in the synthesis of chromenones and their bradykinin B1 antagonistic activity .
Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .
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Field : Organic Chemistry
Application : Preparation of Pt nanoparticles on Photoactive metal-organic frameworks resulting in efficient hydrogen evolution via synergistic photoexcitation and electron injection .
Method : This compound is used as a reagent in the preparation of Pt nanoparticles on Photoactive metal-organic frameworks .
Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .
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Field : Organic Chemistry
Application : Synthesis of salicylate-based thienylbenzoic acids as E. coli methionine aminopeptidase inhibitor .
Method : This compound is used as a reagent in the synthesis of salicylate-based thienylbenzoic acids .
Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .
Future Directions
The future directions for studying this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could focus on drug development and clinical trials. Alternatively, if it’s a useful reactant in a particular chemical reaction, future research could focus on optimizing that reaction .
properties
IUPAC Name |
4-methoxycarbonyl-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c1-16-9(13)5-2-3-6(8(11)12)7(4-5)10(14)15/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULISSQANNKDCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619858 | |
Record name | 4-(Methoxycarbonyl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)-2-nitrobenzoic acid | |
CAS RN |
55737-66-1 | |
Record name | 4-(Methoxycarbonyl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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